molecular formula C12H17BN2O4 B572020 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310384-91-8

6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B572020
M. Wt: 264.088
InChI Key: MCUGBOXKQIFHEP-UHFFFAOYSA-N
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Description

“6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic intermediate with borate groups . It is an important raw material in the synthesis of various compounds .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The Miyaura borylation and sulfonylation reactions are also used in its synthesis .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The crystal structures obtained by these methods are consistent with the value calculated by density functional theory (DFT) .


Chemical Reactions Analysis

The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using DFT . The molecular electrostatic potential and frontier molecular orbitals of the compound have been studied to further clarify certain physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a critical intermediate in the synthesis of boric acid ester intermediates with benzene rings. These intermediates undergo structural confirmation through a combination of FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction provides crystallographic and conformational analyses, with the molecular structures being further validated using density functional theory (DFT). This comprehensive structural elucidation reveals physicochemical properties and conformational stability consistent with the crystal structures determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated, offering insights into their chemical reactivity and potential applications in material science and catalysis (P.-Y. Huang et al., 2021).

Vibrational Properties and Crystal Structure

Further studies on similar compounds have emphasized the synthesis, crystal structure, and vibrational properties, highlighting the role of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline. These compounds are characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and confirmed by X-ray diffraction. DFT and TD-DFT calculations align with experimental data, providing a comparative analysis of spectroscopic data, geometrical parameters, and electronic structure. This research underlines the potential of these compounds for advanced material applications, including optoelectronics and sensors, by elucidating their vibrational assignments and electronic properties (Qing-mei Wu et al., 2021).

Molecular Structure and Conformational Preference

The study of 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane and its complex with pyridine through single-crystal X-ray diffraction and NMR spectroscopy, complemented by DFT calculations, provides vital information on the molecular structure and conformational preferences of these compounds. This research offers foundational insights for designing boron-containing compounds with targeted physical and chemical properties, essential for pharmaceuticals, agrochemicals, and material science (G. S. Khaibullina et al., 2015).

Future Directions

The compound has potential applications in the construction of stimulus-responsive drug carriers due to its ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . It can be used to load anti-cancer drugs, deliver insulin and genes .

properties

IUPAC Name

6-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c1-8-6-7-9(15(16)17)10(14-8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUGBOXKQIFHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694473
Record name 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1310384-91-8
Record name 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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